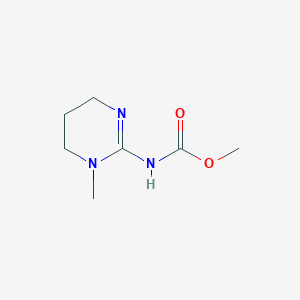

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate

Description

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

methyl N-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C7H13N3O2/c1-10-5-3-4-8-6(10)9-7(11)12-2/h3-5H2,1-2H3,(H,8,9,11) |

InChI Key |

LHTVQEHMVCJAES-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN=C1NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-methyl-1,4,5,6-tetrahydropyrimidine} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate with structurally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Structural Analogues

Key Observations :

- Core Heterocycle : The tetrahydropyrimidine ring in the target compound distinguishes it from pyridine (e.g., ) or triazolopyrimidine derivatives (e.g., ), which may alter electronic properties and binding affinities.

Physicochemical Properties

- Solubility: The carbamate group in the target compound likely improves water solubility relative to nonpolar analogs like the cyclohexyl(hydroxy)phenylacetate derivative .

- Melting Point : While direct data are unavailable, ethyl carboxylate analogs (e.g., , mp 206°C) suggest that carbamate derivatives may exhibit higher melting points due to hydrogen bonding.

- Spectroscopic Data :

Biological Activity

Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 73706-72-6

- Molecular Formula : C6H10N2O2

- Molecular Weight : 142.16 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Antimicrobial Properties : There is evidence suggesting that it may have antimicrobial activity against certain pathogens.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of methyl carbamate derivatives. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo by disrupting microtubule dynamics, which is crucial for cell division and stability .

Neuroprotective Effects

Research conducted on animal models showed that this compound could protect neurons from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in treated groups compared to controls .

Antimicrobial Activity

In vitro assays demonstrated that methyl carbamate exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves carbamate formation via nucleophilic substitution between a tetrahydropyrimidine precursor and methyl chloroformate. Key parameters include temperature control (0–5°C to avoid side reactions), stoichiometric ratios (e.g., 1:1.2 for amine:chloroformate), and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical. Optimization may require adjusting solvent polarity (e.g., THF vs. dichloromethane) and monitoring by TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of techniques:

- NMR (¹H/¹³C) to confirm regiochemistry and absence of unreacted intermediates. For example, the carbamate carbonyl signal should appear near 155–160 ppm in ¹³C NMR.

- GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Precision can be benchmarked against methyl carbamate standards, where intra-day RSD ≤ 0.45% is achievable .

- Elemental analysis (C, H, N) to verify empirical formula consistency (±0.3% tolerance).

Intermediate/Advanced Research Questions

Q. What computational or experimental strategies are recommended to resolve contradictions in reported stereochemical outcomes during synthesis?

- Methodology :

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to unambiguously determine stereochemistry. For example, envelope/half-chair conformations in related carbamates have been resolved via this method .

- DFT calculations (B3LYP/6-31G*) to model energy barriers for stereoisomer interconversion. Compare computed NMR shifts with experimental data to validate predictions .

- Chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric separation if unexpected stereoisomers arise during synthesis .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for mechanistic studies?

- Methodology :

- Molecular docking (AutoDock Vina) to predict binding affinities with targets like acetylcholine receptors, given structural similarities to anticholinergic agents (e.g., oxyphencyclimine derivatives) .

- In vitro enzyme inhibition assays (e.g., acetylcholinesterase inhibition via Ellman’s method) to quantify IC₅₀ values. Include positive controls (e.g., donepezil) and validate with dose-response curves .

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) of ligand-target interactions .

Q. What analytical challenges arise in detecting degradation products of this compound, and how can they be mitigated?

- Methodology :

- Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by UHPLC-QTOF-MS to identify degradants. Use fragmentation patterns (MS/MS) to elucidate structures.

- Stability-indicating methods : Develop gradient HPLC protocols (e.g., 0.1% TFA in water/acetonitrile) to separate degradants. Validate per ICH guidelines for specificity and robustness .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in a research laboratory?

- Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal toxicity, as inferred from structurally similar carbamates .

- Store under inert conditions (argon, desiccated) to prevent hydrolysis.

- In case of exposure, immediate measures include rinsing skin/eyes with water (15+ minutes) and seeking medical consultation with the SDS .

Advanced Structural and Functional Studies

Q. How can researchers address discrepancies in reported neuroprotective effects of structurally related tetrahydropyrimidine derivatives?

- Methodology :

- Dose-response studies in Parkinson’s models (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in rodents) to replicate findings. Monitor dopamine levels via HPLC-ECD, ensuring striatal tissue homogenates are processed under reducing conditions (0.1 M perchloric acid, 0.1% EDTA) .

- Transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound, distinguishing direct neuroprotection from off-target effects .

Q. What crystallographic techniques are optimal for resolving conformational dynamics of this carbamate in solid-state studies?

- Methodology :

- Single-crystal X-ray diffraction with synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Refinement via SHELXL should account for disorder in the tetrahydropyrimidine ring, using PART and SUMP instructions .

- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influencing packing .

Data Analysis and Reproducibility

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodology :

- Conduct solubility parameter calculations (Hansen parameters) to rationalize discrepancies. For example, high solubility in DMSO (δ = 26.7 MPa¹/²) vs. low in hexane (δ = 14.9 MPa¹/²) aligns with the compound’s intermediate polarity.

- Validate experimentally via shake-flask method (24 h equilibration, HPLC quantification) under controlled temperature (±0.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.